![molecular formula C6H10O4S B3110049 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid CAS No. 1781610-08-9](/img/structure/B3110049.png)
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Overview
Description
“2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid” is a sulfur-containing compound with the CAS Number: 1781610-08-9 . It has a molecular weight of 178.21 . The IUPAC name for this compound is 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid” is 1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid” is a powder that is stored at room temperature .Scientific Research Applications
DNA Hybridization Electrochemical Sensors
Conducting polymers, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE), have been developed for application in electrochemical hybridization sensors. These sensors can differentiate between single and double-stranded DNA oligonucleotides, indicating potential applications in genetic analysis and disease detection (Cha et al., 2003).
Anticonvulsant Activity Studies
New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have shown promise in anticonvulsant activity studies. This research explores the synthesis of compounds with significant potential for treating convulsive syndromes, contributing to the development of new therapeutic agents (El Kayal et al., 2019).
Synthesis of Pharmaceutical Intermediates
Research into the synthesis of various cyclic and acyclic compounds demonstrates the versatility of related chemical structures in pharmaceutical development. This includes the synthesis of intermediates for alkaloid production and the discovery of new immunotropic and anti-aggregation agents (Juma et al., 2008; Khaliullin et al., 2004).
Molecular Structure Studies
Studies on the molecular structure of compounds containing the dioxothiazolidine nucleus have provided insights into their potential biological activities. These studies include the synthesis and antioxidant activity of certain imidazolyl derivatives, showcasing the importance of structural analysis in drug discovery (Youssef et al., 2015; Chornous et al., 2013).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within the body .
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, given the presence of the acetic acid moiety .
Biochemical Pathways
The biochemical pathways affected by 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid are currently unknown
Result of Action
The molecular and cellular effects of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
properties
IUPAC Name |
2-(1,1-dioxothiolan-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAMMQJXNSQLHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid | |
CAS RN |
1781610-08-9 | |
Record name | 2-(1,1-dioxo-1lambda6-thiolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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